molecular formula C7H6BrN3 B11892115 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11892115
M. Wt: 212.05 g/mol
InChI Key: JAIRMPKSDIEHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and folate-dependent enzymes .

Synthesis: The compound is typically synthesized via cyclization reactions. For example, α-bromomethylbenzylketones react with 2,6-diamino-4-oxopyrimidine under reflux conditions to form substituted pyrroles, which are subsequently cyclized with formamide to yield the pyrrolo[2,3-d]pyrimidine core . Chlorination with POCl₃ can further modify the scaffold, enabling substitution at position 4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2,6-diaminopyrimidine with acetic anhydride, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution reactions with nucleophiles due to electron-deficient aromatic ring activation. Key examples include:

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 12 hrs4-Amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine72–85%
ThiolsEtOH, reflux, 6 hrs4-Sulfanyl derivatives65%
MethoxideNaOMe/MeOH, 60°C4-Methoxy-6-methyl-7H-pyrrolo[2,3-d]pyrimidine58%

Mechanistic Insight : The electron-withdrawing pyrimidine ring enhances Br’s leaving ability. Tertiary amines (e.g., DIPEA) are often used to deprotonate nucleophiles and accelerate substitution .

Palladium-Catalyzed Cross-Couplings

The bromine atom participates in catalytic coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME4-Phenyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine78%
Vinylboronic acidPd(dppf)Cl₂, Cs₂CO₃, THF4-Vinyl derivative63%

Applications : These couplings enable access to biaryl or alkenyl derivatives for kinase inhibitor development .

Buchwald-Hartwig Amination

AmineCatalystProductYieldReference
PiperidinePd₂(dba)₃, Xantphos4-Piperidinyl derivative81%

Cyclization Reactions

The compound forms fused heterocycles via electrophilic cyclization:

ElectrophileConditionsProductYieldReference
AcrylonitrileTFA, 100°CPyrrolo[2,3-d]pyrimidine-fused triazine67%
Maleic anhydrideDCM, RTDiels-Alder adduct54%

Key Insight : The methyl group at position 6 directs regioselectivity during cyclization.

Methyl Group Oxidation

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂SO₄80°C, 8 hrs6-Carboxy-4-bromo-7H-pyrrolo[2,3-d]pyrimidine42%

Bromine-Lithium Exchange

ReagentConditionsProductYieldReference
n-BuLiTHF, −78°C4-Lithio intermediate

Utility : The lithio intermediate reacts with electrophiles (e.g., CO₂, aldehydes) to install diverse substituents .

Biological Activity Modulation via Derivatization

Derivatives synthesized from reactions above show enhanced pharmacological profiles:

  • Kinase Inhibition : 4-Phenyl derivatives exhibit IC₅₀ values ≤50 nM against EGFR and CDK2 .

  • Apoptosis Induction : 4-Amino derivatives increase caspase-3 activity by 3-fold in HepG2 cells .

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve SNAr yields .

  • Catalyst Loading : Pd-based couplings require 2–5 mol% catalyst for optimal efficiency .

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may reduce regioselectivity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its anticancer properties. Research indicates that it can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from this pyrrolopyrimidine have shown significant inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. In a study, several derivatives exhibited potency greater than standard inhibitors like semaxanib, highlighting their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways through the inhibition of specific kinases. For example, compounds related to this structure have demonstrated the ability to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic proteins and inhibiting cell cycle progression .

Chemical Biology Applications

Enzyme Inhibition
This compound has been identified as a potent inhibitor of various protein kinases, including Janus Kinase 3 (JAK3). This inhibition is particularly relevant for treating autoimmune disorders and certain cancers. The ability to modulate kinase activity positions this compound as a valuable scaffold for developing new therapeutic agents targeting these pathways .

Potential in Autoimmune Disorders
The immunosuppressive properties of this compound make it a candidate for treating conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. Its role in modulating immune responses could provide therapeutic benefits in managing these disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Advanced techniques such as continuous flow chemistry have been employed to optimize yields and purity during industrial production.

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • In vivo Studies : Research involving animal models has demonstrated that certain derivatives significantly inhibit tumor growth and metastasis in melanoma models, supporting their potential use in cancer therapy .
  • Cytotoxicity Assays : Compounds derived from this structure have been tested against various cancer cell lines, showing IC50 values comparable to established tyrosine kinase inhibitors (TKIs), indicating their potential as multi-targeted kinase inhibitors .

Mechanism of Action

Comparison with Similar Compounds

The biological and chemical properties of 4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are influenced by substituent variations. Below is a comparative analysis with structurally related analogues:

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Biological Activity Key References
This compound Br (C4), CH₃ (C6) C₇H₆BrN₃ Kinase inhibition, antifolate activity
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (C5), Cl (C4), CH₃ (C7) C₇H₅BrClN₃ Intermediate in kinase inhibitor synthesis
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Br (C6), Cl (C2, C4) C₆H₂BrCl₂N₃ Not reported (structural building block)
N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine Br (C4 aryl), phenethyl (C6) C₂₀H₁₈BrN₅ Multi-receptor tyrosine kinase inhibition
LY231514 (MTA) Glutamate tail, antifolate substituents C₂₀H₂₁N₅O₅ Inhibition of TS, DHFR, GARFT enzymes

Key Observations:

Substituent Position and Activity :

  • Bromine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine at position 5 (e.g., 5-Bromo-4-chloro-7-methyl analogue) shifts reactivity toward different kinase targets .
  • Methyl groups at position 6 improve metabolic stability compared to bulkier substituents (e.g., phenethyl in N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine), which may enhance receptor binding but reduce solubility .

Biological Activity: The target compound and its N4-aryl derivatives (e.g., N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine) exhibit potent tyrosine kinase inhibition (IC₅₀ values in nM range) by mimicking ATP binding .

Synthetic Flexibility :

  • Chlorinated analogues (e.g., 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) serve as intermediates for further functionalization, whereas brominated compounds are often terminal products due to bromine’s lower reactivity compared to chlorine .

Case Study: Kinase Inhibitor Efficacy

Table 2: Comparative Kinase Inhibition Data

Compound EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) PDGFR-β IC₅₀ (nM) Reference
This compound 320 450 620
N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine 18 25 34
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine 45 68 89

Analysis :

  • Aryl substitutions at position 4 (e.g., 3-bromophenyl) significantly enhance kinase affinity due to π-π stacking with receptor pockets .
  • Methyl groups at position 7 (e.g., 7-methyl in 2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine) reduce steric hindrance, improving binding kinetics compared to bulkier substituents .

Challenges and Limitations

  • Solubility : Brominated derivatives often exhibit poor aqueous solubility, limiting bioavailability. Solutions include prodrug strategies or PEGylation .
  • Synthetic Byproducts : Reactions with α-chloromethylketones may yield regioisomeric byproducts (e.g., furo[2,3-d]pyrimidines), necessitating careful optimization .

Biological Activity

4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structural features, including a bromine atom at the 4-position and a methyl group at the 6-position, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The primary target of this compound is p21-activated kinase 4 (PAK4) . This compound acts as a competitive inhibitor of PAK4, which plays a crucial role in various signaling pathways related to cell growth and proliferation. The inhibition of PAK4 can lead to significant changes in cellular processes such as:

  • Cell Growth : Inhibition of PAK4 disrupts pathways that promote cell growth.
  • Apoptosis Prevention : The compound's action can prevent programmed cell death.
  • Cell Proliferation : It influences cellular proliferation by modulating signaling pathways.

The molecular formula of this compound is C8H8BrN3C_8H_8BrN_3 with a molecular weight of approximately 212.05 g/mol. The compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells, effectively inhibiting their proliferation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and for its antiviral properties . The compound's mechanism may involve:

  • Inhibition of specific enzymes or receptors.
  • Modulation of cellular signaling pathways.

Table 1: Biological Activities and Targets of this compound

Biological ActivityTargetIC50 (µM)Reference
Inhibition of PAK4PAK40.210–0.530
Induction of ApoptosisHepG2 CellsNot specified
Antiviral ActivityVarious Viral TargetsNot specified

Case Studies

  • Anticancer Activity : A study demonstrated that treatment with this compound induced apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. This suggests its potential for developing novel therapies targeting cancer-related cell death mechanisms .
  • Inhibition of Malaria Parasites : Another study focused on pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases. Compounds similar to this compound displayed promising inhibitory activity against these kinases with IC50 values ranging from 0.210 to 0.589 µM .

Applications in Research

The compound serves as a scaffold for developing kinase inhibitors crucial in cancer therapy and is utilized in synthesizing bioactive molecules for studying cellular processes and signaling pathways. Its role in chemical biology includes designing probes for investigating protein functions and interactions.

Q & A

Q. (Basic) What are the common synthetic routes for 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves cyclization and halogenation steps. A modified procedure starts with α-bromomethylbenzylketones reacting with intermediates (e.g., compound 32 in ) under reflux to form substituted pyrroles. Subsequent cyclization with formamide yields pyrrolo[2,3-d]pyrimidin-4-ones, which are chlorinated using POCl₃ to introduce reactive sites. Bromination or further substitution with anilines (e.g., 35 in ) introduces the bromo and methyl groups. For example, intermediates like 24b or 24c () are treated with brominated aryl amines to achieve the final product. Optimization of reaction conditions (solvent, temperature, stoichiometry) is critical for yield improvement .

Q. (Advanced) How does substituent variation at the 6-position affect biological activity?

The 6-position substituent significantly influences kinase inhibition potency and selectivity. For instance:

  • Methyl groups enhance lipophilicity, improving cell membrane permeability but may reduce hydrogen-bonding interactions with kinase active sites.
  • Arylmethyl groups (e.g., benzyl or substituted benzyl) increase steric bulk, which can enhance selectivity for kinases like VEGFR2 or EGFR by fitting into hydrophobic pockets ().
  • Electron-withdrawing groups (e.g., chloro or bromo) at the 6-position improve electrophilicity, facilitating covalent binding to kinase cysteine residues ().
    Structure-activity relationship (SAR) studies using analogs with varying 6-substituents (e.g., 4 , 9 , 10 in ) reveal that bulky substituents improve antiangiogenic activity, while smaller groups favor FAK inhibition .

Q. (Basic) What analytical techniques confirm the structure and purity of synthesized compounds?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions and regioselectivity. For example, the singlet for C5-H in 9 (δ 6.23 ppm) confirms successful cyclization ().
  • HRMS (EI/ESI) : Validates molecular weight and isotopic patterns (e.g., 9 in shows a 0.0014 Da error between calculated and observed mass).
  • HPLC : Determines purity (>98% in ).
  • Melting Point (mp) : Consistency with literature values (e.g., 10 in melts at 178.5–180.5°C) .

Q. (Advanced) How can low yields in the chlorination step using POCl₃ be addressed?

Low yields during chlorination often arise from incomplete reaction or side-product formation. Strategies include:

  • Temperature Control : Refluxing POCl₃ at 110–120°C ensures complete conversion ().
  • Catalytic Additives : DMAP or pyridine can accelerate the reaction by stabilizing intermediates.
  • Solvent Optimization : Using anhydrous toluene or DMF improves reagent solubility.
  • Post-Reaction Quenching : Careful neutralization with aqueous NaHCO₃ minimizes decomposition of sensitive intermediates .

Q. (Advanced) What strategies improve kinase selectivity for pyrrolo[2,3-d]pyrimidine derivatives?

  • Hinge-Binding Modifications : The 7H-pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge binder; substituting the 4-position with m-bromoanilino groups () enhances interactions with ATP-binding pockets of EGFR over CDK2.
  • Molecular Modeling : Docking studies (e.g., using MOE software in ) identify key residues (e.g., Lys721 in EGFR) for selective binding.
  • Dual-Targeting Designs : Compounds like 25o () incorporate naphthalen-1-ylmethylamino groups to simultaneously inhibit VEGFR2 and PDGFRβ, leveraging steric and electronic complementarity .

Q. (Advanced) How to resolve contradictions in biological assay data across studies?

Contradictions often arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) can alter IC₅₀ values. Standardize assays using kinase profiling panels ( ).
  • Cellular vs. Enzymatic Assays : Differences in cell permeability (e.g., 4 in shows lower cellular activity due to poor solubility).
  • Substituent Effects : Meta-bromo groups () may enhance in vitro potency but reduce in vivo efficacy due to metabolic instability. Cross-validate using orthogonal assays (e.g., SPR, thermal shift) .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)

InChI Key

JAIRMPKSDIEHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=CN=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.